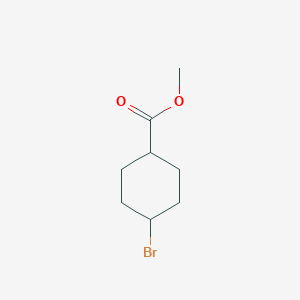

Methyl 4-bromocyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRSHQMUOVAUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101654-20-0, 2375259-89-3 | |

| Record name | methyl 4-bromocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1s,4s)-4-bromocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Bromocyclohexane 1 Carboxylate

Conventional Synthetic Routes

Traditional methods for the synthesis of Methyl 4-bromocyclohexane-1-carboxylate typically involve a two-step process: the bromination of a cyclohexanecarboxylic acid precursor followed by the esterification of the resulting bromo-acid.

Strategies Involving Bromination of Cyclohexanecarboxylic Acid Precursors

The direct bromination of saturated carboxylic acids at a specific position other than the alpha-carbon can be challenging. However, a common precursor, 4-hydroxycyclohexanecarboxylic acid, can be utilized. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by a bromide ion.

Alternatively, α-bromination of cyclohexanecarboxylic acid is a well-established process. The Hell-Volhard-Zelinskii (HVZ) reaction is a hallmark method for the α-bromination of carboxylic acids. libretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The mechanism proceeds through the formation of an acyl bromide, which more readily enolizes than the carboxylic acid itself. This enol intermediate then reacts with bromine to install the halogen at the alpha position. libretexts.org While this method is effective for α-bromination, it is not a direct route to the 4-bromo isomer.

For achieving 4-bromo substitution, synthetic strategies often begin with a precursor that already has a functional group at the 4-position which can be converted to a bromide. For example, the reduction of methyl 4-oxocyclohexane-1-carboxylate to a 4-hydroxy intermediate, followed by a substitution reaction (e.g., with HBr or PBr₃), provides a viable pathway.

Esterification Protocols for Carboxylic Acid to Methyl Ester Conversion

Once 4-bromocyclohexanecarboxylic acid is obtained, the next step is the conversion of the carboxylic acid group to a methyl ester. Several reliable methods exist for this transformation.

Fischer Esterification: This is a classic acid-catalyzed esterification method. masterorganicchemistry.comyoutube.com The reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product (the ester), a large excess of the alcohol is used, and/or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

Steglich Esterification: For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. organic-chemistry.org This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org The reaction is typically carried out at or below room temperature. This protocol is advantageous for achieving high yields and suppressing the formation of side products, even with sterically hindered molecules. organic-chemistry.org

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Excess Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat | Inexpensive reagents, simple procedure. masterorganicchemistry.com | Equilibrium reaction, requires harsh conditions (heat, strong acid). masterorganicchemistry.com |

| Steglich Esterification | Methanol, DCC, DMAP | Room Temperature | Mild conditions, high yields. organic-chemistry.org | DCC is a known allergen, produces dicyclohexylurea byproduct. |

Emerging and Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, selectivity, and sustainability. This includes the development of novel functionalization techniques and the application of green chemistry principles.

Remote Functionalization via Radical Bromodecarboxylation of Related Carboxylic Acids

Radical decarboxylative functionalization has emerged as a powerful strategy for converting readily available carboxylic acids into a wide range of products. researchgate.netmatilda.science This approach avoids the need for pre-functionalized starting materials by directly replacing the carboxyl group with another functional group.

The classic example of such a transformation is the Hunsdiecker reaction, which converts the silver salt of a carboxylic acid to an alkyl halide using bromine. nih.gov Modern variations of this reaction have been developed that are more versatile and avoid the use of stoichiometric silver salts. Photoredox catalysis, for instance, can generate radical intermediates from carboxylic acids under mild conditions, which can then be trapped by a bromine source. sioc.ac.cn This type of reaction allows for the "remote" functionalization of the carbon skeleton, as the carboxyl group is completely removed and replaced by a bromine atom. matilda.science While traditionally applied to aliphatic acids, recent advancements have expanded the scope of these reactions. nih.gov

Considerations for Stereoselective Synthesis of Defined Isomers (e.g., trans-Methyl 4-bromocyclohexane-1-carboxylate)

The cyclohexane (B81311) ring in this compound can exist in different stereoisomeric forms (cis and trans). The synthesis of a specific isomer requires stereoselective control.

The trans isomer is often the thermodynamically more stable product, with both the bromo and the methoxycarbonyl groups occupying equatorial positions to minimize steric strain. Achieving stereoselectivity can be accomplished by several means:

Starting Material Control: Beginning the synthesis with a stereochemically pure precursor, such as trans-4-hydroxycyclohexanecarboxylic acid, can lead to the desired trans product if the subsequent substitution reaction proceeds with either retention or a predictable inversion of stereochemistry.

Reaction Mechanism Control: The mechanism of the bromination or substitution step is critical. For example, an Sₙ2 reaction on a 4-substituted cyclohexane will proceed with an inversion of configuration. In contrast, reactions involving carbocation intermediates might lead to a mixture of isomers. Electrophilic bromination of a cyclohexene (B86901) precursor proceeds via a cyclic bromonium ion, resulting in the anti-addition of the two bromine atoms. youtube.com A similar principle can be applied to control the stereochemistry of substituents on a cyclohexane ring.

Research into the stereoselective synthesis of related cyclohexane derivatives, such as in the synthesis of dihydronarciclasine (B1211861) analogues, has demonstrated that careful selection of reagents and conditions can achieve very high levels of stereocontrol. researchgate.net For example, the stereoselective reduction of a ketone can establish a key stereocenter, which then directs the stereochemistry of subsequent transformations. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Methodologies

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. gctlc.orgsigmaaldrich.comacs.org

Key principles include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Comparing a multi-step synthesis involving protecting groups with a more direct catalytic route can highlight differences in atom economy. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The use of an acid catalyst in Fischer esterification or DMAP in Steglich esterification are examples.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity. skpharmteco.com This involves choosing safer solvents and reagents. For example, avoiding highly toxic solvents like carbon tetrachloride, which was historically used in some bromination reactions, is a key consideration.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. sigmaaldrich.comacs.org A synthetic route that directly functionalizes the C-H bond at the 4-position would be a greener alternative to a route requiring the introduction and removal of a directing group.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Favoring reactions like addition over substitution or elimination which generate byproducts. acs.org |

| Catalysis | Using catalytic amounts of acid or DMAP for esterification instead of stoichiometric reagents. acs.org |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like ethanol (B145695) or water where possible. skpharmteco.com |

| Reduce Derivatives | Designing syntheses that avoid the use of protecting groups to reduce step count and waste. sigmaaldrich.com |

By integrating these principles, chemists can develop more sustainable and efficient methods for the synthesis of this compound.

Stereochemical and Conformational Analysis of Methyl 4 Bromocyclohexane 1 Carboxylate

Cis-Trans Isomerism and its Impact on Structure

Methyl 4-bromocyclohexane-1-carboxylate is a 1,4-disubstituted cyclohexane (B81311), a structural feature that gives rise to cis-trans isomerism, also known as geometric isomerism. pearson.com This type of isomerism occurs because the ring structure restricts free rotation around the carbon-carbon single bonds. pearson.comlibretexts.org The two substituents, the bromine atom and the methyl carboxylate group (-COOCH₃), can be located on the same side of the ring plane or on opposite sides.

Cis Isomer : In the cis isomer, both the bromine atom and the methyl carboxylate group are on the same face of the cyclohexane ring. libretexts.org For instance, both substituents might be pointing "up" or both might be pointing "down" relative to the general plane of the ring. youtube.com

Trans Isomer : In the trans isomer, the bromine atom and the methyl carboxylate group are on opposite faces of the ring. libretexts.org If one substituent is pointing "up," the other will be pointing "down." youtube.com

This difference in the spatial arrangement of the substituents leads to two distinct molecules with different physical properties and, consequently, different three-dimensional structures.

Chair Conformation Preferences of the Cyclohexane Ring

To minimize angular and torsional strain, the cyclohexane ring adopts a non-planar, puckered structure known as the chair conformation. vaia.com In this conformation, the substituent positions are not equivalent; they are classified as either axial or equatorial.

Axial Positions : These bonds are perpendicular to the approximate plane of the ring, pointing straight up or down. vaia.com

Equatorial Positions : These bonds point out from the perimeter of the ring, roughly parallel to the ring plane. vaia.com

The stability of a substituted cyclohexane is highly dependent on whether its substituents occupy axial or equatorial positions.

Substituents larger than hydrogen are generally more stable in the equatorial position. masterorganicchemistry.com When a bulky group occupies an axial position, it experiences steric hindrance from the two other axial hydrogens on the same side of the ring. This unfavorable interaction, known as a 1,3-diaxial interaction, introduces steric strain and raises the energy of the conformer. vaia.comoregonstate.edu

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial conversion. A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) | Equatorial Preference |

| -Br (Bromo) | 0.59 | Moderate |

| -COOCH₃ (Methyl Carboxylate) | 1.1-1.2 | Strong |

| -CH₃ (Methyl) | 1.8 | Very Strong |

Data sourced from established chemical literature on conformational analysis.

For this compound, the energetic preferences are as follows:

Trans Isomer : The most stable conformer is the one where both the bromo and the methyl carboxylate groups are in equatorial positions (diequatorial). The alternative diaxial conformer is significantly less stable due to the combined steric strain from both groups.

Cis Isomer : In any chair conformation of the cis isomer, one substituent must be axial and the other must be equatorial. libretexts.org Given that the methyl carboxylate group has a larger A-value than the bromine atom, the more stable conformer will have the methyl carboxylate group in the equatorial position and the bromine atom in the axial position.

At room temperature, a cyclohexane ring is not static. It undergoes a dynamic process called a "ring flip" or "chair interconversion." masterorganicchemistry.com During this process, the ring rapidly converts from one chair conformation to its alternative chair form. A key consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial. masterorganicchemistry.com

This interconversion occurs through a higher-energy "half-chair" intermediate, with an activation barrier of approximately 10 kcal/mol for methylcyclohexane. masterorganicchemistry.com Although the process is rapid, the two chair conformers are not necessarily present in equal amounts. The equilibrium will heavily favor the more stable conformer—the one that minimizes steric strain by placing the larger substituents in equatorial positions. For the trans isomer of this compound, the equilibrium mixture would consist almost entirely of the diequatorial conformer. For the cis isomer, the equilibrium would favor the conformer with the equatorial methyl carboxylate group.

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects are phenomena where the spatial arrangement of orbitals influences molecular geometry, stability, and reactivity. wikipedia.org These effects arise from the interaction between electron orbitals, such as the overlap between a filled bonding orbital (donor) and an empty antibonding orbital (acceptor). wikipedia.org

In this compound, the orientation of the substituents can have a profound impact on the molecule's reactivity. For example, in an E2 elimination reaction, a key requirement is an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. This optimal orbital overlap is achieved when both the leaving group (bromine) and the proton are in axial positions and are trans to each other (trans-diaxial).

Therefore, a conformer with an axial bromine atom would be expected to undergo E2 elimination much more readily than a conformer where the bromine is equatorial. This demonstrates how conformational preferences, dictated by steric factors, can in turn control chemical reactivity through stereoelectronic requirements.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

The precise stereochemistry and dominant conformation of molecules like this compound are determined using advanced spectroscopic methods. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for differentiating between isomers. wikipedia.org

¹H NMR spectroscopy provides detailed information about the chemical environment and spatial relationship of protons within a molecule. For substituted cyclohexanes, two key parameters are used for stereochemical assignment:

Chemical Shift : Protons in axial and equatorial positions experience different magnetic environments due to the anisotropy of the C-C single bonds in the ring. As a result, axial and equatorial protons typically have different chemical shifts. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.

Spin-Spin Coupling Constants (³J) : The magnitude of the coupling constant between two protons on adjacent carbons is highly dependent on the dihedral angle between their C-H bonds. This relationship is described by the Karplus equation.

Axial-Axial (³Jₐₐ) : The dihedral angle is ~180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.

Axial-Equatorial (³Jₐₑ) and Equatorial-Equatorial (³Jₑₑ) : The dihedral angles are ~60°, leading to much smaller coupling constants, typically 2-5 Hz.

By analyzing the splitting patterns and measuring the coupling constants of the protons on carbons 1 and 4, one can definitively determine whether the substituents are axial or equatorial. This allows for the unambiguous assignment of the compound as the cis or trans isomer and provides insight into its preferred chair conformation. wikipedia.org

Resolution of Spectroscopic Data Discrepancies through Methodological Advances

The stereochemical and conformational analysis of this compound has evolved significantly with the advancement of spectroscopic methodologies. Initial studies, often limited by the capabilities of lower-field Nuclear Magnetic Resonance (NMR) spectroscopy, provided a time-averaged and sometimes ambiguous picture of the conformational equilibrium of this molecule. These early limitations could lead to apparent discrepancies in data interpretation, particularly when comparing results from different analytical techniques or computational models. However, the advent of high-field NMR, multidimensional spectroscopy, and sophisticated computational chemistry has largely resolved these issues, offering a much clearer and more detailed understanding.

Historically, the primary challenge in the spectroscopic analysis of substituted cyclohexanes like this compound was the rapid chair-chair interconversion at room temperature. masterorganicchemistry.com In solution, the molecule exists as a dynamic equilibrium between two chair conformers. For the trans isomer, this equilibrium is between a diequatorial conformer and a diaxial conformer. For the cis isomer, the equilibrium involves two conformers, each with one axial and one equatorial substituent.

Early, low-field ¹H NMR spectra often displayed broad, unresolved signals for the cyclohexane ring protons. This is because the rate of ring flipping is faster than the NMR timescale at room temperature, resulting in a spectrum that represents a weighted average of the two contributing chair conformations. nih.gov Such averaged spectra made it difficult to precisely determine the chemical shifts and, more importantly, the vicinal coupling constants (³JHH) for individual axial and equatorial protons. Without this data, accurately calculating the population of each conformer was challenging, leading to potential inconsistencies in reported equilibrium constants.

For instance, an early hypothetical analysis of trans-methyl 4-bromocyclohexane-1-carboxylate at 60 MHz might have shown a broad multiplet for the H1 and H4 protons, making the extraction of specific coupling constants nearly impossible. This limitation could lead to a wide range of reported values for the conformational free energy difference (ΔG°), depending on the assumptions and methods used.

The introduction of methodological advances, particularly high-field and low-temperature NMR spectroscopy, has been instrumental in resolving these ambiguities.

Low-Temperature NMR Spectroscopy: By cooling the sample, the rate of chair-chair interconversion can be slowed to the point where the NMR experiment can distinguish the signals from each conformer separately. This "freezing out" of the equilibrium allows for the direct observation and integration of signals corresponding to the axial and equatorial forms, providing a much more accurate determination of their relative populations.

High-Field NMR Spectroscopy: The use of higher magnetic field strengths (e.g., 300 MHz and above) dramatically increases the chemical shift dispersion, spreading out the proton signals and reducing spectral overlap. nih.gov This enhanced resolution allows for the detailed analysis of spin-spin coupling patterns even at room temperature. The characteristic differences in the coupling constants of axial and equatorial protons can then be used to determine the conformational preference. For example, the proton at C1 in an axial position (Hax) will typically exhibit large diaxial couplings (³Jax,ax ≈ 10-13 Hz) to the adjacent axial protons, while an equatorial proton (Heq) will show smaller axial-equatorial and equatorial-equatorial couplings (³Jax,eq ≈ 2-5 Hz, ³Jeq,eq ≈ 2-5 Hz).

The following interactive table illustrates how the appearance of the ¹H NMR signal for the H1 proton might differ between low-field and high-field spectra, and how low-temperature measurements resolve the individual conformers of trans-methyl 4-bromocyclohexane-1-carboxylate.

| Parameter | Low-Field (60 MHz, 298 K) | High-Field (500 MHz, 298 K) | Low-Temperature (500 MHz, 173 K) - Conformer A (Diequatorial) | Low-Temperature (500 MHz, 173 K) - Conformer B (Diaxial) |

| H1 Chemical Shift (δ) | ~2.3 ppm | 2.31 ppm | 2.25 ppm | 2.85 ppm |

| H1 Signal Appearance | Broad, unresolved multiplet | Triplet of triplets (tt) | Doublet of doublets of doublets (ddd) | Doublet of doublets of doublets (ddd) |

| Width at Half Height (W₁/₂) of H1 Signal | ~25 Hz | 9.5 Hz | 2.5 Hz | 2.8 Hz |

| Observed Coupling Constants for H1 | Not accurately measurable | ³Jobs ≈ 7.5 Hz | ³Jax,ax = 11.5 Hz, ³Jax,eq = 4.2 Hz | ³Jeq,ax = 4.5 Hz, ³Jeq,eq = 2.8 Hz |

| Calculated Conformer Population | Inferred, with high uncertainty | Predominantly diequatorial | ~98% (from integration) | ~2% (from integration) |

Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have further refined the structural assignment. numberanalytics.comipb.pt COSY experiments establish proton-proton coupling networks, confirming which protons are adjacent, while HSQC correlates each proton with its directly attached carbon atom. For this compound, these techniques provide unambiguous assignment of all proton and carbon signals for each isomer, which is a prerequisite for detailed conformational analysis. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing definitive proof of relative stereochemistry and conformational arrangements, such as the 1,3-diaxial interactions present in less stable conformers. numberanalytics.com

Computational Chemistry: Alongside experimental advances, theoretical calculations using methods like Density Functional Theory (DFT) have become powerful tools for predicting the geometries and relative energies of different conformers. auremn.org.brsapub.org These calculations can corroborate experimental findings and help resolve discrepancies by providing a theoretical basis for the observed spectroscopic data. For example, computational models can accurately predict the energy difference between the diequatorial and diaxial forms of the trans isomer, supporting the populations determined by low-temperature NMR.

The following table summarizes the convergence of data from different advanced methodologies for the conformational analysis of trans-methyl 4-bromocyclohexane-1-carboxylate.

| Methodology | Key Finding | Result |

| Low-Temperature ¹³C NMR | Direct observation of major and minor conformer signals. | ΔG° ≈ -1.5 kcal/mol, favoring the diequatorial conformer. |

| Room-Temperature ¹H NMR Coupling Constant Analysis (High-Field) | Measurement of time-averaged ³JH1,H2 coupling constants. | Calculation of conformer populations consistent with the diequatorial form being >95%. |

| NOESY (2D NMR) | Observation of strong spatial correlations between equatorial protons. Absence of key 1,3-diaxial correlations. | Confirms the predominance of the diequatorial conformation. |

| DFT Computational Modeling (B3LYP/6-31G)* | Calculation of relative steric energies of the two chair conformers. | The diequatorial conformer is calculated to be 1.6 kcal/mol more stable than the diaxial conformer. |

Reactivity and Reaction Mechanisms of Methyl 4 Bromocyclohexane 1 Carboxylate

Elimination Reactions from the Cyclohexane (B81311) Ring

In addition to substitution, Methyl 4-bromocyclohexane-1-carboxylate can undergo elimination reactions, where a molecule of HBr is removed to form an alkene. These reactions are often in competition with substitution and are favored by strong, sterically hindered bases and higher temperatures.

Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 and E2.

E1 Pathway (Elimination, Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate, the same intermediate as in the SN1 reaction. masterorganicchemistry.com

The leaving group (Br⁻) departs, forming a secondary carbocation. saskoer.ca

A weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. saskoer.ca

E1 reactions are favored by conditions that favor SN1 reactions (secondary or tertiary substrate, weak base, polar protic solvent) and often occur concurrently with SN1 reactions. masterorganicchemistry.com The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. saskoer.ca

E2 Pathway (Elimination, Bimolecular): This is a concerted, one-step mechanism where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously. masterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

E2 reactions are favored by strong, often sterically hindered bases (e.g., potassium tert-butoxide), and higher temperatures. The regioselectivity can be influenced by the nature of the base; smaller, unhindered bases tend to favor the Zaitsev product, while bulky bases can favor the less substituted Hofmann product.

| Feature | E1 Reaction | E2 Reaction |

| Mechanism | Two steps, via carbocation | One concerted step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Weak base | Strong base required |

| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry |

| Regioselectivity | Zaitsev's rule | Zaitsev's or Hofmann's rule |

A crucial stereochemical requirement for the E2 reaction is that the hydrogen atom to be removed and the leaving group must be in an anti-periplanar arrangement. chemistrysteps.comucalgary.ca This means they must be in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. chemistrysteps.com This specific alignment allows for the smooth overlap of the C-H and C-Br sigma bonding and antibonding orbitals to form the new pi bond of the alkene. chemistrysteps.com

In cyclohexane systems, this anti-periplanar requirement translates to a trans-diaxial arrangement of the hydrogen and the leaving group. libretexts.orglibretexts.org Both the hydrogen on the beta-carbon and the bromine on the alpha-carbon must occupy axial positions for the E2 elimination to occur efficiently. chemistrysteps.comlibretexts.orglibretexts.org If the bromine is in an equatorial position, the cyclohexane ring must first undergo a ring-flip to place it in an axial position for the E2 reaction to proceed. libretexts.org This conformational requirement can significantly influence the rate and regioselectivity of E2 eliminations in substituted cyclohexanes. libretexts.orglibretexts.org

Regioselectivity and Stereoselectivity in Alkene Product Formation

Elimination reactions of this compound, typically under E2 (bimolecular elimination) conditions using a strong base, can lead to the formation of different alkene products. The regioselectivity and stereoselectivity of these reactions are governed by several factors, including the conformation of the cyclohexane ring and the nature of the base used.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The removal of the bromine atom and a beta-hydrogen can result in the formation of two possible constitutional isomers (regioisomers).

Zaitsev's Rule : This rule predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. wikipedia.org For this compound, this corresponds to the removal of a hydrogen from either carbon-3 or carbon-5, leading to Methyl cyclohex-3-ene-1-carboxylate.

Hofmann's Rule : In contrast, the Hofmann rule predicts the formation of the least substituted alkene. libretexts.org This typically occurs when a sterically bulky base is used or when the leaving group is large and charged. libretexts.orgmasterorganicchemistry.com For this substrate, the Hofmann product would be Methyl 4-methylenecyclohexane-1-carboxylate, resulting from the removal of a hydrogen from carbon-4.

With a small, unhindered base like sodium ethoxide, the Zaitsev product is generally favored. wikipedia.org However, if a bulky base such as potassium tert-butoxide is employed, the proportion of the Hofmann product is expected to increase due to steric hindrance impeding the abstraction of the more sterically hindered internal protons. libretexts.org

| Base | Predicted Major Product | Product Name | Rationale |

| Sodium Ethoxide (EtO⁻) | More substituted alkene | Methyl cyclohex-3-ene-1-carboxylate | Zaitsev's Rule: Favors thermodynamic stability. wikipedia.orgyoutube.com |

| Potassium tert-Butoxide (t-BuO⁻) | Less substituted alkene | Methyl 4-methylenecyclohexane-1-carboxylate | Hofmann's Rule: Bulky base favors abstraction of the sterically more accessible proton. libretexts.orgmasterorganicchemistry.com |

Stereoselectivity in E2 Reactions

The E2 mechanism requires a specific spatial arrangement of the departing proton and leaving group; they must be anti-periplanar to each other. chemistrysteps.comkhanacademy.org In cyclohexane systems, this translates to a requirement for both groups to be in axial positions (diaxial). libretexts.org

The conformational equilibrium of the cis and trans isomers of this compound significantly influences the reaction outcome.

Trans Isomer : In the most stable chair conformation of the trans isomer, both the bromo and the ester groups are in equatorial positions. To achieve the necessary anti-periplanar geometry for E2 elimination, the ring must flip to a less stable conformation where both groups are axial. In this conformation, the axial bromine has axial hydrogens at both the C-3 and C-5 positions, allowing for the formation of the Zaitsev product, Methyl cyclohex-3-ene-1-carboxylate. libretexts.org

Cis Isomer : In the most stable conformation of the cis isomer, one group is axial and the other is equatorial. If the bromine atom is in the axial position, it is already anti-periplanar to axial hydrogens on the adjacent carbons, allowing for a relatively fast E2 elimination to form the Zaitsev product. libretexts.org If the bromine is equatorial, a ring flip is required to place it in the axial position for the reaction to proceed.

Because the reaction proceeds through a transition state that leads to the more stable trans (E) alkene, the trans-disubstituted alkene is generally the favored stereoisomer where applicable, although in this specific case, the primary product is a cyclic alkene where cis/trans isomerism of the double bond itself is not a factor. chemistrysteps.comkhanacademy.org The stereoselectivity arises from the selection of specific conformers.

Transformations Involving the Ester Functional Group

The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis

Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄) and excess water, the ester undergoes hydrolysis to yield 4-bromocyclohexane-1-carboxylic acid and methanol (B129727). The mechanism is the reverse of Fischer esterification and involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemistrysteps.comlibretexts.org The reaction is an equilibrium process, and the use of a large excess of water drives it towards the products. chemistrysteps.com Kinetic studies on related methyl cyclohexanecarboxylates show that steric effects can influence the rate of hydrolysis. researchgate.netrsc.org

Base-Catalyzed Hydrolysis (Saponification) : Using a base, such as sodium hydroxide (NaOH), results in an irreversible reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com The resulting carboxylate salt (sodium 4-bromocyclohexane-1-carboxylate) is resistant to further nucleophilic attack. chemistrysteps.com Subsequent acidification is required to protonate the carboxylate and obtain the final 4-bromocyclohexane-1-carboxylic acid. libretexts.org This method is generally more efficient for achieving complete hydrolysis. ucoz.com

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org

Mechanism : Similar to hydrolysis, transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed reaction, the alcohol acts as the nucleophile attacking the protonated carbonyl. In a base-catalyzed process, an alkoxide (e.g., ethoxide) is the nucleophile. wikipedia.org

Application : For example, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid or base catalyst will shift the equilibrium to produce Ethyl 4-bromocyclohexane-1-carboxylate and methanol. masterorganicchemistry.comresearchgate.net Using the alcohol as the solvent is a common strategy to drive the reaction to completion. masterorganicchemistry.com

| Reaction | Reagents | Product(s) | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 4-bromocyclohexane-1-carboxylic acid + Methanol | Equilibrium, requires excess water |

| Base-Catalyzed Hydrolysis | 1. NaOH(aq) 2. H₃O⁺ | 4-bromocyclohexane-1-carboxylic acid + Methanol | Irreversible, two-step process |

| Transesterification | Ethanol (EtOH), H⁺ or EtO⁻ | Ethyl 4-bromocyclohexane-1-carboxylate + Methanol | Equilibrium, requires excess ethanol |

Reduction to Alcohol Derivatives

The ester functional group can be reduced to a primary alcohol using strong reducing agents.

Reducing Agents : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. byjus.commasterorganicchemistry.com Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. lumenlearning.com

Reaction and Product : The reduction of this compound with LiAlH₄ in an anhydrous ether solvent (like diethyl ether or THF), followed by an aqueous workup, yields (4-bromocyclohexyl)methanol. byjus.com This reaction proceeds via the addition of two hydride ions to the carbonyl carbon. An aldehyde is formed as an intermediate but is immediately reduced further to the alcohol. chemistrysteps.comyoutube.com

It is important to note that LiAlH₄ can also potentially reduce the carbon-bromine bond, although reduction of the ester is typically faster. Careful control of reaction conditions may be necessary to achieve selectivity.

Oxidation of Derived Alcohols or Corresponding Carboxylic Acids

The alcohol obtained from the reduction of the ester, (4-bromocyclohexyl)methanol, is a primary alcohol and can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. wikipedia.org Similarly, the carboxylic acid from hydrolysis can undergo further transformations, although it is already in a high oxidation state.

Oxidation to Aldehyde : The use of milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), will oxidize the primary alcohol, (4-bromocyclohexyl)methanol, to the corresponding aldehyde, 4-bromocyclohexane-1-carbaldehyde. researchgate.net

Oxidation to Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent, CrO₃/H₂SO₄), will oxidize the primary alcohol directly to the carboxylic acid, 4-bromocyclohexane-1-carboxylic acid. wikipedia.org These reagents will also oxidize the intermediate aldehyde to the carboxylic acid.

| Starting Material | Oxidizing Agent | Product | Product Type |

| (4-bromocyclohexyl)methanol | Pyridinium Chlorochromate (PCC) | 4-bromocyclohexane-1-carbaldehyde | Aldehyde |

| (4-bromocyclohexyl)methanol | Potassium Permanganate (KMnO₄) | 4-bromocyclohexane-1-carboxylic acid | Carboxylic Acid |

| 4-bromocyclohexane-1-carbaldehyde | Jones Reagent (CrO₃/H₂SO₄) | 4-bromocyclohexane-1-carboxylic acid | Carboxylic Acid |

Applications of Methyl 4 Bromocyclohexane 1 Carboxylate in Advanced Organic Synthesis

Role as a Key Building Block for Diverse Molecular Architectures

The strategic placement of a bromine atom and a methyl ester group on the cyclohexane (B81311) ring makes Methyl 4-bromocyclohexane-1-carboxylate a versatile precursor for a wide array of more complex molecules. The bromine atom serves as a handle for introducing a variety of substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Simultaneously, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, or it can act as a directing group for functionalization of the cyclohexane ring. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure, making it a key starting material in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Strategies for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound offers multiple avenues for achieving this critical transformation, primarily by leveraging the reactivity of the carbon-bromine bond.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom in this compound makes it a suitable substrate for several such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. chemrevise.orgunh.edunih.gov While direct examples with this compound are not extensively documented in readily available literature, the successful coupling of other secondary alkyl bromides suggests its potential as a viable coupling partner. nih.gov This reaction would allow for the introduction of aryl, vinyl, or alkyl groups at the 4-position of the cyclohexane ring.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govd-nb.infomdpi.comyoutube.com This method could potentially be used to introduce alkenyl substituents onto the cyclohexane scaffold of this compound, leading to the formation of more complex unsaturated systems.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govalevelchemistry.co.uknih.govnih.gov Although typically applied to sp²-hybridized halides, advancements in this area may allow for the coupling of secondary alkyl bromides like this compound to introduce alkynyl moieties.

Table 1: Overview of Potential Transition-Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst + Base | 4-Substituted-cyclohexane-1-carboxylate |

| Heck | Alkene | Palladium Catalyst + Base | 4-Alkenyl-cyclohexane-1-carboxylate |

| Sonogashira | Terminal Alkyne | Palladium/Copper Catalyst + Base | 4-Alkynyl-cyclohexane-1-carboxylate |

Radical reactions offer an alternative and powerful approach to functionalize the carbon-bromine bond in this compound. These methods are often tolerant of various functional groups and can proceed under mild conditions.

Atom Transfer Radical Addition (ATRA): In ATRA, a radical is generated from an alkyl halide and adds to an alkene. beilstein-journals.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org this compound can serve as a precursor to a cyclohexyl radical, which can then add to a variety of olefins. This process, often initiated by a photocatalyst, allows for the simultaneous formation of a new carbon-carbon and a new carbon-halogen bond. beilstein-journals.org

The ester group in this compound can act as a directing group to control the regioselectivity of C-H functionalization on the cyclohexane ring. This strategy allows for the introduction of functional groups at positions that might otherwise be unreactive. Recent advances in transition-metal-catalyzed C-H activation have demonstrated the ability of ester and carboxylic acid functionalities to direct the arylation of γ-methylene C-H bonds in cycloalkane systems. nih.gov This approach could potentially be applied to derivatives of this compound to achieve selective functionalization at the C2 or C3 positions of the cyclohexane ring.

Synthesis of Polycyclic and Spirocyclic Compounds incorporating the Cyclohexane Scaffold

The rigid framework of the cyclohexane ring in this compound makes it an excellent starting point for the synthesis of more complex polycyclic and spirocyclic systems.

Bicyclo[2.2.2]octane Derivatives: The bicyclo[2.2.2]octane core is a prevalent motif in many natural products and biologically active molecules. Synthetic strategies towards this scaffold often involve intramolecular cyclization reactions. nih.govmdpi.comeie.grnih.govrsc.org By functionalizing the bromine and ester groups of this compound with appropriate reactive partners, intramolecular reactions such as radical cyclizations or transition-metal-catalyzed processes could be employed to construct the second ring and form the bicyclic system.

Spirocyclic Compounds: Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. rsc.orgmdpi.comgoogle.comresearchgate.net The functional handles on this compound provide opportunities for the construction of spirocyclic systems. For instance, the bromine could be replaced by a nucleophile that is part of another ring system, or the ester could be used to initiate a cyclization cascade that forms a spirocyclic junction.

Computational and Theoretical Investigations of Methyl 4 Bromocyclohexane 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature and conformational preferences of Methyl 4-bromocyclohexane-1-carboxylate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov By solving the Schrödinger equation in an approximate manner, DFT can determine the electron density of a molecule, from which various properties can be derived. For this compound, DFT calculations can elucidate its electronic properties and predict its reactivity.

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. dntb.gov.ua These maps reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into where the molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.net

| Parameter | Information Provided |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability |

| MEP Map | Identifies nucleophilic and electrophilic sites for reactions |

This compound exists as a mixture of stereoisomers (cis and trans), each of which can adopt multiple conformations, primarily chair and boat forms. Computational modeling is essential for exploring the potential energy surface and identifying the most stable conformations. sapub.orgsapub.org

The cyclohexane (B81311) ring is known for its chair conformation, which minimizes angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions. sapub.org The relative stability of these conformations is governed by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between axial substituents on the same side of the ring. sapub.orgsapub.org

For this compound, computational analysis would involve:

Building Isomers: Constructing the cis and trans isomers of the molecule.

Conformational Search: For each isomer, generating the possible chair conformations by placing the bromo and methyl carboxylate groups in axial and equatorial positions.

Energy Minimization: Optimizing the geometry of each conformer to find the lowest energy structure. sapub.org

Stability Analysis: Calculating the relative energies of the conformers to determine their stability. Generally, conformers with bulky groups in the equatorial position are more stable due to the avoidance of 1,3-diaxial strain. sapub.orgsapub.org

The energy difference (ΔG) between conformers can be used to calculate the equilibrium constant (Keq) and predict the population of each conformer at a given temperature. sapub.orgsapub.org

| Isomer | Conformation | Substituent Positions | Expected Relative Stability |

|---|---|---|---|

| trans | Chair 1 | Br (eq), COOCH3 (eq) | Most Stable |

| Chair 2 | Br (ax), COOCH3 (ax) | Least Stable | |

| cis | Chair 1 | Br (ax), COOCH3 (eq) | Intermediate |

| Chair 2 | Br (eq), COOCH3 (ax) | Intermediate |

Computational chemistry, particularly DFT, is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods can map out the entire potential energy surface. mdpi.comresearchgate.net

This involves:

Identifying Stationary Points: Locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Transition State (TS) Characterization: A transition state represents the highest energy point along the reaction coordinate. researchgate.net It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the reactants and products.

These computational studies provide a step-by-step view of how bonds are broken and formed, helping to distinguish between different possible mechanisms (e.g., SN1 vs. SN2, E1 vs. E2). rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. taylorfrancis.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into:

Solvent Effects: How the molecule interacts with solvent molecules and how the solvent influences its conformational preferences and reactivity. Classical MD simulations can reveal the stability of reactive intermediates in different solvents. researchgate.net

Conformational Dynamics: The simulations can track the transitions between different chair and boat conformations over time, providing a dynamic picture of the conformational equilibrium.

Transport Properties: In larger systems, MD can be used to predict properties like diffusion coefficients.

These simulations offer a bridge between the static picture from quantum mechanics and the macroscopic behavior observed in experiments. taylorfrancis.com

Applications in Catalyst Design and Optimization for Transformations involving this compound

Computational methods are increasingly used in the rational design and optimization of catalysts for specific chemical transformations. umd.edu For reactions involving this compound, such as cross-coupling or carbonylation reactions, computational modeling can accelerate the discovery of efficient catalysts.

The process typically involves:

Mechanism Elucidation: Using DFT to understand the detailed mechanism of the catalyzed reaction, including the role of the catalyst in each step. umd.edu

Catalyst Screening: Computationally evaluating a range of potential catalysts to predict their activity and selectivity. This can involve modifying catalyst ligands or the metal center and calculating the effect on the reaction's activation energy.

Optimization of Reaction Conditions: Theoretical models can help in understanding how factors like temperature, solvent, and catalyst concentration affect reaction outcomes, guiding the optimization of experimental conditions. nih.govresearchgate.net

By providing a molecular-level understanding of the catalytic cycle, computational chemistry helps in designing more effective and selective catalysts, reducing the need for extensive trial-and-error experimentation. umd.edu

Prediction and Interpretation of Spectroscopic Data

Computational methods can accurately predict various types of spectroscopic data, which is invaluable for identifying and characterizing molecules. researchgate.netnih.gov For this compound, theoretical calculations can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. dntb.gov.ua The calculated IR spectrum can be compared with the experimental spectrum to help assign specific peaks to the corresponding vibrational modes (e.g., C=O stretch, C-Br stretch). masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. This is particularly useful for distinguishing between different stereoisomers, as the local electronic environment of each nucleus differs, leading to distinct NMR signals. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) in its UV-Vis spectrum. nih.gov

By comparing theoretically predicted spectra with experimental data, chemists can confirm the structure of a synthesized compound and gain a deeper understanding of its electronic and vibrational properties. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

A plausible QSRR study for this compound and a series of related compounds would involve the following key steps:

Selection of a Model Reaction: A suitable reaction for QSRR analysis would be one where the substituent on the cyclohexane ring significantly influences the reaction rate. For this compound, a nucleophilic substitution reaction, where the bromine atom acts as a leaving group, would be an appropriate choice.

Dataset of Compounds: A dataset of structurally related compounds would be compiled. This would include this compound as the parent compound, with variations in the substituent at the 4-position and potentially at other positions on the cyclohexane ring.

Calculation of Molecular Descriptors: A wide range of molecular descriptors would be calculated for each compound in the dataset using computational chemistry software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), would be employed to develop a mathematical equation that links the molecular descriptors (independent variables) to the experimental reactivity data (dependent variable). The predictive power of the resulting model would be rigorously validated.

Hypothetical QSRR Study: Nucleophilic Substitution of 4-Substituted Methyl Cyclohexanecarboxylates

Objective: To develop a QSRR model that predicts the rate constant (log k) for the nucleophilic substitution of a series of 4-substituted methyl cyclohexanecarboxylates.

Methodology:

A hypothetical dataset of compounds is presented below, along with a selection of calculated molecular descriptors that are likely to be relevant to the reactivity of these compounds in a nucleophilic substitution reaction.

Table 1: Hypothetical Dataset and Molecular Descriptors for QSRR Analysis

| Compound | Substituent (R) | Experimental log k | Steric Parameter (Es) | Dipole Moment (μ) | HOMO Energy (eV) |

| 1 | -Br | -4.5 | -0.35 | 2.1 | -9.8 |

| 2 | -Cl | -4.2 | -0.25 | 2.0 | -9.7 |

| 3 | -I | -4.8 | -0.40 | 2.2 | -9.9 |

| 4 | -OH | -5.5 | -0.55 | 1.8 | -9.5 |

| 5 | -CN | -3.8 | -0.51 | 3.5 | -10.2 |

| 6 | -CH3 | -5.8 | -1.24 | 1.9 | -9.4 |

| 7 | -H | -6.0 | -1.00 | 1.7 | -9.3 |

Data Table

| Compound | Substituent (R) | Experimental log k | Steric Parameter (Es) | Dipole Moment (μ) | HOMO Energy (eV) |

|---|---|---|---|---|---|

| 1 | -Br | -4.5 | -0.35 | 2.1 | -9.8 |

| 2 | -Cl | -4.2 | -0.25 | 2.0 | -9.7 |

| 3 | -I | -4.8 | -0.40 | 2.2 | -9.9 |

| 4 | -OH | -5.5 | -0.55 | 1.8 | -9.5 |

| 5 | -CN | -3.8 | -0.51 | 3.5 | -10.2 |

| 6 | -CH3 | -5.8 | -1.24 | 1.9 | -9.4 |

| 7 | -H | -6.0 | -1.00 | 1.7 | -9.3 |

Interpretation of the Hypothetical QSRR Model:

A multiple linear regression analysis on this hypothetical data could yield a QSRR equation similar to the following:

log k = β₀ + β₁ (Es) + β₂ (μ) + β₃ (HOMO)

Where:

log k is the predicted rate constant.

Es, μ, and HOMO are the steric parameter, dipole moment, and energy of the Highest Occupied Molecular Orbital, respectively.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Based on the hypothetical data, it would be expected that:

Steric parameters (Es) would have a significant impact, with bulkier substituents potentially hindering the approach of the nucleophile.

Electronic parameters such as the dipole moment (μ) and HOMO energy would be crucial. A larger dipole moment might indicate a more polarized C-Br bond, facilitating nucleophilic attack. The HOMO energy is often related to the electron-donating ability of the molecule, which can influence reactivity.

Future Research Directions and Emerging Paradigms for Methyl 4 Bromocyclohexane 1 Carboxylate

Development of Highly Stereoselective and Regioselective Transformations

The cyclohexane (B81311) ring of Methyl 4-bromocyclohexane-1-carboxylate presents a scaffold for complex, three-dimensional molecular architectures. A primary focus of future research will be the development of novel synthetic methods that can precisely control the stereochemistry and regiochemistry of its reactions. This includes nucleophilic substitution and elimination reactions, which are fundamental to the functionalization of this compound.

The principles of stereoelectronics, particularly the preference for an anti-periplanar arrangement of reacting bonds in cyclohexane systems, will be a guiding factor. For instance, in bimolecular elimination (E2) reactions, the orientation of the bromine atom and adjacent hydrogen atoms will dictate the regioselectivity of alkene formation. Similarly, in bimolecular nucleophilic substitution (SN2) reactions, a "backside attack" mechanism typically results in an inversion of stereochemistry at the carbon center bearing the bromine atom. Future investigations will aim to exploit these principles to achieve high levels of selectivity.

Key areas for development include the design of new catalysts and reagents that can overcome inherent substrate biases and provide access to specific stereoisomers and regioisomers that are currently difficult to synthesize. This will involve a detailed study of reaction kinetics and the influence of steric and electronic factors on the transition states of these reactions.

Exploration of Bio-Catalytic and Organo-Catalytic Approaches

In the quest for more sustainable and efficient synthetic methods, biocatalysis and organocatalysis are emerging as powerful alternatives to traditional metal-based catalysis. The application of these green chemistry principles to the transformations of this compound is a promising avenue for future research.

Biocatalysis , which utilizes enzymes to catalyze chemical reactions, offers the potential for high enantio- and regioselectivity under mild reaction conditions. Lipases, for example, are known to catalyze the hydrolysis of esters and could be explored for the kinetic resolution of racemic mixtures of this compound or its derivatives. This would provide a green route to enantiomerically pure compounds. Future work will involve screening for novel enzymes with tailored activities and optimizing reaction conditions to maximize efficiency and selectivity.

Organocatalysis , the use of small organic molecules as catalysts, provides another metal-free approach to stereoselective synthesis. Chiral amines, phosphoric acids, and other organocatalysts could be employed to control the stereochemical outcome of reactions involving this compound. For instance, organocatalysts could be designed to facilitate stereoselective nucleophilic additions to derivatives of the title compound. The development of novel organocatalytic systems for reactions such as asymmetric Michael additions or acyl transfer reactions represents a significant area for future exploration.

Integration into Continuous Flow and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow synthesis and automated platforms offers numerous advantages, including improved safety, enhanced reaction control, and greater efficiency. Integrating the synthesis and functionalization of this compound into these modern methodologies is a key future direction.

Continuous flow reactors , particularly microreactors, provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents or intermediates. Future research will focus on developing robust and scalable flow processes for the synthesis of this compound and its derivatives. This will involve the optimization of reactor design and reaction conditions to maximize productivity and product quality.

Automated synthesis platforms , which combine robotics with real-time reaction monitoring and optimization algorithms, can accelerate the discovery and development of new reactions and processes. By employing these platforms, researchers can rapidly screen a wide range of reaction conditions to identify optimal parameters for the stereoselective and regioselective transformations of this compound. This high-throughput approach will significantly reduce the time and resources required for process development.

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for elucidating reaction pathways and identifying transient intermediates.

The application of techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Infrared (IR) spectroscopy to reactions involving this compound will provide invaluable mechanistic insights. By observing changes in the spectra as a reaction progresses, researchers can identify key intermediates, determine reaction kinetics, and understand the influence of various parameters on the reaction outcome.

For example, in-situ NMR could be used to monitor the formation and consumption of intermediates in nucleophilic substitution or elimination reactions, providing direct evidence for the proposed mechanisms. Similarly, in-situ IR spectroscopy can track changes in functional groups, offering insights into bond-forming and bond-breaking events. The integration of these spectroscopic techniques with continuous flow reactors will create powerful "operando" systems for studying reaction mechanisms under process-relevant conditions.

Synergistic Experimental and Computational Research for Mechanistic Insights and Predictive Design

The combination of experimental studies with computational modeling represents a powerful paradigm for advancing our understanding of chemical reactivity and for the predictive design of new catalysts and reaction pathways. This synergistic approach will be instrumental in unlocking the full potential of this compound.

Computational chemistry , using methods such as Density Functional Theory (DFT), can be used to model reaction mechanisms, calculate the energies of transition states and intermediates, and predict the stereochemical and regiochemical outcomes of reactions. These theoretical predictions can then be validated through targeted experiments, providing a comprehensive understanding of the factors that control reactivity.

Future research will increasingly rely on this integrated approach. For example, computational studies could be used to design new organocatalysts that are predicted to have high selectivity for a particular transformation of this compound. These predictions can then be tested in the laboratory, with the experimental results feeding back into the computational models for further refinement. This iterative cycle of prediction and experimentation will accelerate the development of novel and highly efficient synthetic methods.

The table below summarizes the key research directions and the advanced methodologies that will drive future innovation in the chemistry of this compound.

| Research Direction | Advanced Methodologies |

| Highly Stereoselective and Regioselective Transformations | Development of novel catalysts and reagents, detailed kinetic and mechanistic studies. |

| Bio-Catalytic and Organo-Catalytic Approaches | Enzyme screening and engineering, design of novel organocatalysts. |

| Integration into Continuous Flow and Automated Synthesis | Microreactor technology, automated reaction optimization platforms. |

| Advanced In-Situ Spectroscopic Characterization | In-situ NMR spectroscopy, in-situ IR spectroscopy, operando studies. |

| Synergistic Experimental and Computational Research | Density Functional Theory (DFT) calculations, predictive catalyst design. |

Q & A

Q. How can NMR relaxation studies elucidate the dynamic behavior of this compound in solution?

- Methodological Answer : Perform and relaxation experiments at variable temperatures (25–60°C) to study ring-flipping kinetics. Axial-equatorial interconversion barriers (~10 kcal/mol) can be derived from line-shape analysis or EXSY experiments .

Notes

- For advanced studies, integrate multi-technique validation (e.g., NMR, X-ray, DFT) to resolve data contradictions.

- Safety protocols are non-negotiable due to alkylation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.